

Application Notes and Protocols for SJ3149 in In Vivo Animal Studies

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Compound of Interest		
Compound Name:	SJ3149	
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Abstract

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of **SJ3149**, a potent and selective molecular glue degrader of casein kinase 1 alpha (CK1 α). **SJ3149** induces the proteasomal degradation of CK1 α , exhibiting broad antiproliferative activity across a range of cancer cell lines.[1][2][3] This document outlines the essential methodologies for conducting in vivo animal studies to assess the pharmacokinetics, pharmacodynamics, and efficacy of **SJ3149** in a xenograft model.

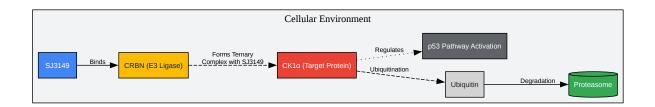
Introduction to SJ3149

SJ3149 is a small molecule that functions as a molecular glue, inducing an interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and CK1α.[4][5] This induced proximity leads to the ubiquitination and subsequent degradation of CK1α by the proteasome. [3] The degradation of CK1α has shown therapeutic potential in various cancers, particularly those with wild-type TP53.[6] Preclinical in vivo studies have demonstrated the ability of **SJ3149** to degrade CK1α in tumor cells, supporting its further investigation as a potential cancer therapeutic.[2][6]

Mechanism of Action: SJ3149 Signaling Pathway



SJ3149 hijacks the cell's ubiquitin-proteasome system to selectively degrade $CK1\alpha$. The molecule acts as a "glue" between the E3 ligase component CRBN and the target protein $CK1\alpha$, leading to its ubiquitination and subsequent destruction by the proteasome. The degradation of $CK1\alpha$ can activate the p53 pathway, contributing to its anticancer effects.[6]



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Caption: Mechanism of action of SJ3149 as a molecular glue degrader of $\textbf{CK1}\alpha$.

In Vivo Animal Studies: Data Summary Pharmacokinetic Profile of SJ3149 in CD1 Mice

Pharmacokinetic studies in female CD1 mice have shown that **SJ3149** has rapid plasma clearance. Intraperitoneal administration resulted in significantly higher bioavailability compared to oral administration.[6]

Parameter	Intravenous (IV)	Oral (PO)	Intraperitoneal (IP)
Dose	3 mg/kg	50 mg/kg	50 mg/kg
Terminal Half-life (t½)	0.77 h	~3 h	-
Bioavailability (F%)	-	12%	74%
Data sourced from BioWorld.[6]			

In Vivo Efficacy: CK1α Degradation



In a study using NSG mice engrafted with MOLM-13 human acute myeloid leukemia cells, **SJ3149** demonstrated significant degradation of CK1 α in human cells isolated from the bone marrow.[2][6] A twice-daily dosing regimen was found to be more effective in reducing CK1 α protein levels.[2][6]

Treatment Group	CK1α Protein Level
Vehicle	Baseline
SJ3149 (50 mg/kg, once daily)	Significantly Reduced
SJ3149 (50 mg/kg, twice daily)	More Significantly Reduced
Data interpretation from MedchemExpress and BioWorld.[2][6]	

Experimental Protocols SJ3149 Formulation for In Vivo Studies

SJ3149 can be formulated for intraperitoneal (i.p.) injection using the following protocol.

Materials:

- SJ3149 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)

Protocol:

- Prepare a stock solution of **SJ3149** in DMSO (e.g., 30 mg/mL).
- To prepare the final working solution, add the required volume of the DMSO stock solution to PEG300. For a final concentration of 3 mg/mL, this would be 100 μL of 30 mg/mL stock to



400 μL of PEG300.

- Mix thoroughly until the solution is clear.
- Add Tween-80 (e.g., 50 μL) and mix again.
- Add Saline to the desired final volume (e.g., 450 μL to reach 1 mL) and mix until a clear solution is obtained.
- The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

This protocol is adapted from a formulation provided by MedchemExpress.[2]

MOLM-13 Xenograft Mouse Model Protocol

This protocol outlines the establishment of a subcutaneous xenograft model using MOLM-13 cells in immunodeficient mice to evaluate the in vivo efficacy of **SJ3149**.

Animal Model:

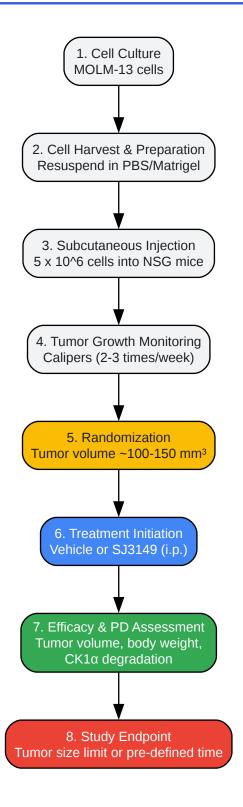
NOD scid gamma (NSG) mice, 6-8 weeks old.

Cell Culture:

• MOLM-13 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Experimental Workflow:





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Caption: Experimental workflow for the MOLM-13 xenograft mouse model.

Protocol:



· Cell Implantation:

- Harvest MOLM-13 cells during their logarithmic growth phase.
- Wash the cells with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷
 cells/mL.
- \circ Subcutaneously inject 100 μ L of the cell suspension (5 x 10^6 cells) into the flank of each NSG mouse.
- Tumor Monitoring and Treatment:
 - Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
 - Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.
 - Administer SJ3149 (50 mg/kg) or vehicle intraperitoneally according to the desired schedule (e.g., once or twice daily).
 - Monitor animal body weight and overall health throughout the study.
- Pharmacodynamic and Efficacy Assessment:
 - At the end of the study, or at specified time points, euthanize the mice and collect tumors and bone marrow.
 - Tumor growth inhibition is a primary efficacy endpoint.
 - For pharmacodynamic analysis, isolate human cells from the bone marrow and assess
 CK1α protein levels by western blotting to confirm target engagement.

Western Blotting for CK1α Degradation

Materials:



- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer membranes (PVDF or nitrocellulose)
- Primary antibody against CK1α
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate
- Loading control antibody (e.g., GAPDH or β-actin)

Protocol:

- Protein Extraction:
 - Homogenize tumor tissue or lyse isolated bone marrow cells in RIPA buffer.
 - Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein amounts and load equal quantities onto an SDS-PAGE gel.
 - Separate the proteins by electrophoresis.
 - Transfer the separated proteins to a membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with the primary antibody against CK1 α overnight at 4°C.



- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
- Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
- \circ Quantify band intensities to determine the extent of CK1 α degradation.

Toxicology and Safety

Detailed toxicology studies for **SJ3149** are not extensively reported in the public domain. As with any investigational compound, careful monitoring of animal health is crucial during in vivo studies. This includes daily observation for clinical signs of toxicity, as well as regular body weight measurements. Any adverse findings should be recorded and taken into consideration when interpreting efficacy data.

Conclusion

SJ3149 is a promising $CK1\alpha$ molecular glue degrader with demonstrated in vivo activity. The protocols provided in these application notes offer a framework for researchers to further investigate its therapeutic potential in preclinical cancer models. Adherence to detailed and consistent methodologies is essential for generating reproducible and reliable data to support the clinical translation of this novel therapeutic agent.

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